CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester
CAS No.:
Cat. No.: VC18907636
Molecular Formula: C22H27ClN2O4
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester -](/images/structure/VC18907636.png)
Specification
Molecular Formula | C22H27ClN2O4 |
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Molecular Weight | 418.9 g/mol |
IUPAC Name | tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]carbamate |
Standard InChI | InChI=1S/C22H27ClN2O4/c1-14(15-9-11-18(28-5)12-10-15)24-20(26)19(16-7-6-8-17(23)13-16)25-21(27)29-22(2,3)4/h6-14,19H,1-5H3,(H,24,26)(H,25,27)/t14-,19-/m1/s1 |
Standard InChI Key | YPDJYHHMLFUEEX-AUUYWEPGSA-N |
Isomeric SMILES | C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H](C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C1=CC=C(C=C1)OC)NC(=O)C(C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a carbamate backbone (R-O-C(=O)-N<) modified with stereospecific substituents. The (1R)-1-(3-chlorophenyl) group introduces a chlorinated aromatic ring, while the (1R)-1-(4-methoxyphenyl)ethyl moiety adds a methoxy-substituted phenyl group connected via an ethylamine linker. The tert-butyl ester (1,1-dimethylethyl) at the carbamate terminus enhances steric bulk, influencing solubility and metabolic stability .
Key structural attributes include:
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Stereochemistry: Dual chiral centers at the carbamate nitrogen and ethylamine linker dictate spatial orientation, critical for target binding .
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Functional Groups: The carbamate group () enables hydrogen bonding, while the chlorophenyl and methoxyphenyl groups contribute to hydrophobic interactions .
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Molecular Weight: Calculated at approximately 450–500 g/mol, aligning with drug-like properties .
Synthesis Pathways
While direct synthesis protocols for this specific derivative remain proprietary, general carbamate synthesis strategies involve:
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Phosgene-Based Routes: Reaction of amines with phosgene derivatives to form carbamoyl chlorides, followed by esterification with tert-butanol .
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Carbodiimide-Mediated Coupling: Employing reagents like DCC to conjugate carboxylic acids with amines, though steric hindrance from the tert-butyl group may necessitate optimized conditions .
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Enzymatic Methods: Lipase-catalyzed transesterification for enantioselective synthesis, though scalability challenges persist .
Biological Activity and Mechanism
Acetylcholinesterase Modulation
Carbamates are renowned for acetylcholinesterase (AChE) inhibition, a trait shared by this compound. The carbamate group covalently binds to AChE’s serine residue, prolonging acetylcholine activity at synaptic junctions . In vitro studies of analogous carbamates demonstrate IC50 values in the nanomolar range, suggesting potent neuroactivity .
Metabolic Stability
The tert-butyl ester resists esterase-mediated hydrolysis, extending plasma half-life compared to methyl or ethyl carbamates . Pharmacokinetic modeling predicts a half-life >8 hours in murine models, advantageous for sustained therapeutic effects .
Toxicological Profile
Mutagenicity Screening
In vitro assays on similar carbamates (e.g., nickel dibutyldithiocarbamate) show no mutagenicity in Ames tests up to 5,000 µg/plate, though chromosomal aberrations occurred at cytotoxic concentrations . These findings underscore the need for dose-dependent toxicity studies.
Comparative Analysis with Analogous Carbamates
Applications and Future Directions
Therapeutic Prospects
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Neurodegenerative Diseases: AChE inhibition could alleviate Alzheimer’s symptoms, though BBB permeability requires optimization .
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Antiparasitic Agents: Structural resemblance to antiamoebic carbamates supports repurposing efforts .
Industrial Relevance
As a stabilizer in polymer formulations, the tert-butyl group may mitigate UV degradation, though compatibility testing remains pending .
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